(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride

Description

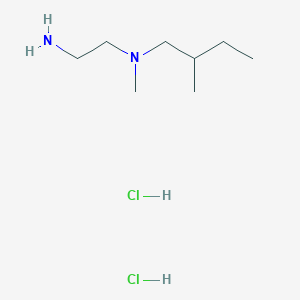

(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride is a tertiary amine derivative with a branched aliphatic chain (2-methylbutyl), a methyl group, and a 2-aminoethyl substituent. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

N'-methyl-N'-(2-methylbutyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2.2ClH/c1-4-8(2)7-10(3)6-5-9;;/h8H,4-7,9H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQCUTJRFWYWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN(C)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride typically involves the reaction of 2-methylbutylamine with methylamine and 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C . The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as or to form corresponding .

Reduction: Reduction reactions can be carried out using reducing agents like or to produce .

Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts .

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 40-60°C.

Major Products Formed

N-oxides: from oxidation.

Secondary amines: from reduction.

Quaternary ammonium salts: from substitution.

Scientific Research Applications

(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride is used in various scientific research fields:

Biology: This compound is used in studies involving cell signaling and neurotransmitter pathways .

Medicine: .

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes . It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways. This interaction can lead to various biological effects, including modulation of neurotransmitter release and alteration of cellular metabolism .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares molecular formulas, substituents, and key physicochemical properties:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents/Functional Groups | Key Features |

|---|---|---|---|---|

| (2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride | C₈H₂₁Cl₂N₂ | 230.18* | 2-methylbutyl, methyl, 2-aminoethyl | Branched aliphatic chains; dihydrochloride enhances solubility . |

| Methyl(2-methylbutyl)amine hydrochloride | C₆H₁₆ClN | 137.65 | 2-methylbutyl, methyl | Mono-substituted; lower solubility due to single HCl . |

| (2S)-1-aminopropan-2-ylamine dihydrochloride | C₅H₁₄Cl₂F₂N₂ | 223.08 | Difluoroethyl, stereospecific (S)-configuration | Fluorine atoms enhance metabolic stability; chiral center . |

| [2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride | C₁₃H₂₀ClN₃ | 253.77 | Benzimidazole, isobutyl | Aromatic heterocycle improves binding to biological targets . |

| {[3-(Aminomethyl)-1-adamantyl]methyl}amine dihydrochloride | C₁₂H₂₂Cl₂N₂ | 265.22 | Adamantyl, aminomethyl | Rigid tricyclic structure; high thermal stability . |

*Calculated based on molecular formula.

Solubility and Stability

- Dihydrochloride Salts: Compounds with dual HCl groups (e.g., target compound and ) exhibit higher water solubility than mono-HCl analogs like Methyl(2-methylbutyl)amine hydrochloride .

- Steric Effects : The 2-methylbutyl group in the target compound may reduce crystallinity compared to adamantyl or benzimidazole derivatives, improving formulation flexibility .

Biological Activity

(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including cytotoxicity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is a derivative of bis(2-aminoethyl)amine, featuring a branched aliphatic amine structure. Its chemical formula is C_7H_{18}Cl_2N_, indicating the presence of two hydrochloride groups which enhance its solubility in aqueous environments.

Research indicates that compounds similar to this compound can interact with various biological targets:

- Inhibition of Enzymatic Activity : Similar amines have been shown to inhibit key enzymes involved in cellular processes, such as those in metabolic pathways and signal transduction.

- Cytotoxic Effects : Studies on related bis(2-aminoethyl)amine derivatives have demonstrated their ability to induce cytotoxicity in cancer cell lines. For instance, derivatives exhibited significant growth inhibition in colorectal adenocarcinoma (CaCo-2) and lung carcinoma (A549) cell lines, with IC50 values indicating moderate potency (ranging from 13.95 µM to 15.74 µM) .

Cytotoxicity Studies

A detailed evaluation of the cytotoxic effects of this compound on various cancer cell lines reveals promising results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Carcinoma) | 13.95 - 15.74 | Moderate growth inhibition |

| CaCo-2 (Colorectal) | 13.95 - 15.74 | Significant antiproliferative activity |

| HTB-140 (Melanoma) | Not Specified | Limited activity observed |

These results suggest that the compound may possess anticancer properties similar to other bis(2-aminoethyl)amine derivatives .

Apoptotic Activity

The compound has also been linked to apoptotic mechanisms in cancer cells. Flow cytometry analysis indicated that treatment with certain derivatives resulted in increased early and late apoptosis rates, particularly in A549 cells, where early apoptosis rates reached up to 42.7% compared to control groups .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Due to its cytotoxic properties against various cancer cell lines, it is being explored as a candidate for further development into anticancer therapies.

- Neuroprotective Effects : Some studies suggest that similar compounds may exhibit neuroprotective effects, although specific data on this compound is limited.

Case Studies

- Cytotoxicity Evaluation : A study involving seven novel bis(2-aminoethyl)amine derivatives showed that one derivative significantly inhibited interleukin release in A549 cells by nearly tenfold compared to controls, highlighting the potential for anti-inflammatory applications alongside anticancer activity .

- Mechanistic Insights : Research into the biochemical pathways affected by these compounds revealed that they could inhibit ergosterol biosynthesis, a crucial component for fungal cell membranes, suggesting potential antifungal properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.